IR-820

Catalog No.
S530814
CAS No.
172616-80-7
M.F
C46H50ClN2NaO6S2
M. Wt
849.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IR-820

CAS Number

172616-80-7

Product Name

IR-820

IUPAC Name

sodium 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Molecular Formula

C46H50ClN2NaO6S2

Molecular Weight

849.5 g/mol

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1

InChI Key

RANIQVAJHXBIAY-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

IR-820; IR 820; IR820; New Indocyanine Green

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+]

The exact mass of the compound New Indocyanine Green is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IR-820 (CAS 172616-80-7), commonly referred to as New Indocyanine Green, is a near-infrared (NIR) heptamethine cyanine dye characterized by a rigid cyclohexene ring and a reactive meso-chlorine atom. As a commercially available fluorophore and photothermal agent, it exhibits a broad absorption band around 690–710 nm and an emission peak near 820 nm. For industrial and laboratory buyers, IR-820 serves as a critical raw material for developing targeted theranostic nanoparticles, long-circulating in vivo imaging agents, and photothermal therapy (PTT) platforms. Its structural modifications specifically address the handling, stability, and conjugation limitations of traditional polymethine dyes, making it a preferred precursor for advanced biomedical formulations .

While Indocyanine Green (ICG) is the FDA-approved benchmark for NIR imaging, substituting IR-820 with ICG in research or manufacturing pipelines introduces severe process and performance liabilities. ICG possesses a linear polymethine chain that is highly susceptible to rapid aqueous degradation, thermal instability, and concentration-dependent aggregation, which shifts its emission peak and compromises assay reproducibility. Furthermore, ICG lacks a reactive functional group for covalent tethering. In contrast, IR-820’s rigidified central ring and meso-chlorine atom prevent rapid photodegradation and provide a direct site for nucleophilic substitution. Attempting to use ICG as a generic substitute in targeted conjugate synthesis requires complex, low-yield encapsulation strategies, whereas IR-820 allows for straightforward, high-yield covalent functionalization [1].

Aqueous and Thermal Stability for Extended Handling

The structural rigidity provided by the cyclohexene ring in IR-820 significantly enhances its stability in aqueous environments compared to ICG. Spectrofluorometric measurements of aqueous dye solutions over 4 days under varying light and temperature conditions (including room temperature, 4 °C, and 42 °C) demonstrated that the degradation of both dyes follows pseudo-first-order kinetics, but the half-life of IR-820 is approximately double that of ICG across all tested conditions [1].

Evidence DimensionAqueous degradation half-life
Target Compound Data~2x extended half-life under all temperature/light conditions
Comparator Or BaselineICG (Standard benchmark)
Quantified Difference100% increase in degradation half-life
ConditionsAqueous solution, 4 days, variable temperatures (4 °C to 42 °C)

A doubled half-life in aqueous media reduces material loss during formulation and allows for longer image collection times in downstream applications.

Covalent Functionalization via Meso-Chlorine Substitution

A critical procurement differentiator for IR-820 is its meso-chlorine atom, which enables direct covalent conjugation. Studies demonstrate that the meso-chlorine of IR-820 can be efficiently substituted with amine- or thiol-terminated linkers (such as 6-aminohexanoic acid) to synthesize highly soluble dye-polymer conjugates (e.g., IR820-PEI) with large Stokes shifts (115 nm). ICG completely lacks this reactive halogen, making direct nucleophilic substitution impossible and forcing manufacturers to rely on non-covalent, less stable encapsulation methods [1].

Evidence DimensionCovalent conjugation capability
Target Compound DataDirect nucleophilic substitution via meso-chlorine (high yield functionalization)
Comparator Or BaselineICG (Lacks reactive site; direct substitution impossible)
Quantified DifferenceBinary capability (covalent tethering possible vs. impossible)
ConditionsReaction with primary amines/thiols in standard organic solvents (e.g., DMF)

The ability to directly conjugate IR-820 to targeting ligands or polymers drastically simplifies the manufacturing pipeline for targeted theranostic agents.

Concentration-Independent Optical Reproducibility

In quantitative fluorescence assays, signal reliability is paramount. Research comparing IR-820 to ICG reveals that the peak emission wavelength of IR-820 remains stable and is not concentration-dependent. Conversely, ICG exhibits significant concentration-dependent aggregation, which shifts its emission peak and confounds quantitative readouts. This makes IR-820 a more reliable fluorophore for formulations where local concentrations may vary dynamically [1].

Evidence DimensionEmission peak stability
Target Compound DataPeak emission wavelength is independent of concentration
Comparator Or BaselineICG (Emission peak shifts due to concentration-dependent aggregation)
Quantified DifferenceStable peak vs. shifting peak
ConditionsVariable concentration aqueous solutions

Concentration-independent emission ensures reproducible, quantifiable data in both in vitro assays and in vivo imaging, reducing batch-to-batch analytical errors.

High-Efficiency Photothermal Conversion for PTT Formulations

IR-820 is highly effective as a photothermal therapy (PTT) agent due to its large absorptivity and non-radiative relaxation properties. When irradiated with a 793 nm continuous-wave laser, aqueous solutions of IR-820 demonstrated a photothermal conversion efficiency (PCE) of 32.74%. Unlike standard polymethine dyes that rapidly photobleach and lose thermal generation capacity, IR-820 maintains its photothermal stability over repeated laser cycling without apparent thermal attenuation [1].

Evidence DimensionPhotothermal conversion efficiency (PCE)
Target Compound Data32.74% PCE with high cycling stability
Comparator Or BaselineStandard aqueous baseline (negligible temperature elevation) and typical ICG (rapid photodegradation)
Quantified DifferenceSustained >32% PCE without thermal attenuation
Conditions793 nm CW laser irradiation (0.5 - 1.5 W/cm2) in aqueous solution

High and stable photothermal conversion efficiency makes IR-820 an optimal active pharmaceutical ingredient (API) for repeated-dose photothermal ablation therapies.

Synthesis of Targeted Theranostic Nanoparticles

Leveraging the meso-chlorine atom, IR-820 is the preferred precursor for synthesizing covalently linked dye-polymer or dye-lipid conjugates (e.g., IR820-PEI or targeted liposomes). This is critical for manufacturers developing stable, target-specific drug delivery systems where non-covalent dye leakage must be avoided [1].

Long-Duration In Vivo NIR Imaging

Due to its doubled aqueous half-life and concentration-independent emission peak, IR-820 is the material of choice for blood pool contrast agents and longitudinal tumor imaging. It allows researchers and clinicians to utilize longer image collection windows without the rapid signal degradation characteristic of standard ICG [2].

Formulation of Stable Photothermal Therapy (PTT) Agents

With a photothermal conversion efficiency exceeding 32% and superior resistance to photobleaching, IR-820 is ideal for formulating PTT hydrogels, nanoparticles, and injectable solutions designed to withstand repeated laser irradiation cycles [3].

Purity

Dye content 80 % ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Exact Mass

848.2696516 Da

Monoisotopic Mass

848.2696516 Da

Heavy Atom Count

58

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-15-2024
1: Li T, Shen X, Xie X, Chen Z, Li S, Qin X, Yang H, Wu C, Liu Y. Irinotecan/IR-820 coloaded nanocomposite as a cooperative nanoplatform for combinational therapy of tumor. Nanomedicine (Lond). 2018 Mar 1;13(6):595-603. doi: 10.2217/nnm-2017-0315. Epub 2018 Jan 30. PubMed PMID: 29381122.
2: Zhao Q, Wang X, Yan Y, Wang D, Zhang Y, Jiang T, Wang S. The advantage of hollow mesoporous carbon as a near-infrared absorbing drug carrier in chemo-photothermal therapy compared with IR-820. Eur J Pharm Sci. 2017 Mar 1;99:66-74. doi: 10.1016/j.ejps.2016.11.031. Epub 2016 Dec 1. PubMed PMID: 27916695.
3: Thorat AV, Ghoshal T, Chen L, Holmes JD, Morris MA. Synthesis and stability of IR-820 and FITC doped silica nanoparticles. J Colloid Interface Sci. 2017 Mar 15;490:294-302. doi: 10.1016/j.jcis.2016.11.055. Epub 2016 Nov 15. PubMed PMID: 27914328.
4: Kumar P, Srivastava R. IR 820 dye encapsulated in polycaprolactone glycol chitosan: Poloxamer blend nanoparticles for photo immunotherapy for breast cancer. Mater Sci Eng C Mater Biol Appl. 2015 Dec 1;57:321-7. doi: 10.1016/j.msec.2015.08.006. Epub 2015 Aug 7. PubMed PMID: 26354271.
5: Shan L. Protoporphyrin IX and IR-820 fluorophore–encapsulated organically modified silica nanoparticles. 2012 Jun 29 [updated 2012 Aug 7]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK99560/ PubMed PMID: 22896867.
6: Chopra A. N'-Fluorescein-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (FITC-TrapG) and N'-(p-aminophenyl)thioether of IR-820-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (NIR-TrapG). 2012 Apr 10 [updated 2012 May 10]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK92709/ PubMed PMID: 22593947.
7: Prajapati SI, Martinez CO, Bahadur AN, Wu IQ, Zheng W, Lechleiter JD, McManus LM, Chisholm GB, Michalek JE, Shireman PK, Keller C. Near-infrared imaging of injured tissue in living subjects using IR-820. Mol Imaging. 2009 Jan-Feb;8(1):45-54. PubMed PMID: 19344575; PubMed Central PMCID: PMC2790532.

Explore Compound Types